molecular formula C11H7Cl2FN2 B1475403 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine CAS No. 1546083-42-4

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

Cat. No. B1475403
M. Wt: 257.09 g/mol
InChI Key: HTSYLSNTRHUQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine, commonly referred to as 4C6F2MP, is a synthetic compound that has been studied for its various applications in scientific research. It has been used in the synthesis of various molecules, as well as in the study of biochemical and physiological effects on living organisms.

Scientific Research Applications

Application in Molecular Pharmacology

  • Summary of the Application : TAK-242 is used as a cytokine production inhibitor. It has been found to suppress lipopolysaccharide (LPS)-induced production of NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .
  • Methods of Application : The compound was tested on RAW264.7 cells and mouse peritoneal macrophages, as well as human peripheral blood mononuclear cells (PBMCs). The compound was found to inhibit mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ in RAW264.7 cells .
  • Results or Outcomes : TAK-242 suppressed the cytokine production induced by Toll-like receptor (TLR) 4 ligands, but not by ligands for TLR2, -3, and -9. It also did not markedly affect IL-1β-induced IL-8 production from human PBMCs .

properties

IUPAC Name

4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYLSNTRHUQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.